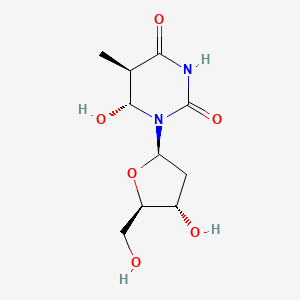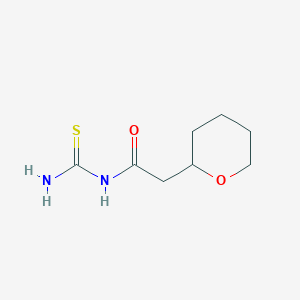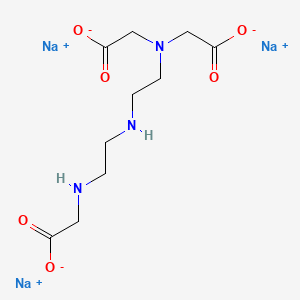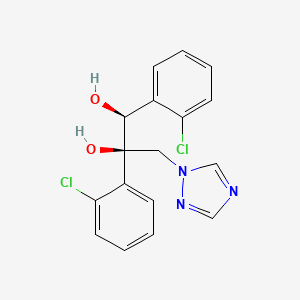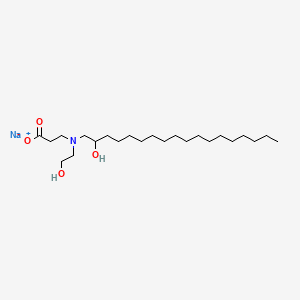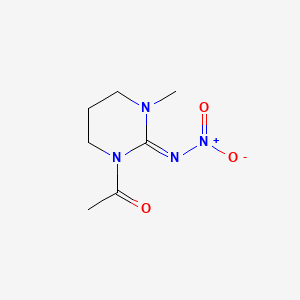
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine is a complex organic compound with a unique structure that includes a hexahydropyrimidine ring substituted with acetyl, hydroxy(oxido)hydrazono, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine typically involves the cyclization of hydrazones derived from acetylated precursors. One common method involves the reaction of 2-acetyl-1-naphthol with hydrazine derivatives under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxido group to hydroxyl or other reduced forms.
Substitution: Substitution reactions can occur at the acetyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-2-phenylhydrazine
- 1-Acetyl-2,2,4-trimethyl [2H]dihydroquinoline
Uniqueness
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of the hydroxy(oxido)hydrazono group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
80710-16-3 |
|---|---|
Molecular Formula |
C7H12N4O3 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
(NE)-N-(1-acetyl-3-methyl-1,3-diazinan-2-ylidene)nitramide |
InChI |
InChI=1S/C7H12N4O3/c1-6(12)10-5-3-4-9(2)7(10)8-11(13)14/h3-5H2,1-2H3/b8-7+ |
InChI Key |
XXBBGTGLURDUIJ-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)N\1CCCN(/C1=N\[N+](=O)[O-])C |
Canonical SMILES |
CC(=O)N1CCCN(C1=N[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



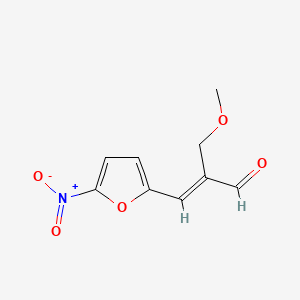
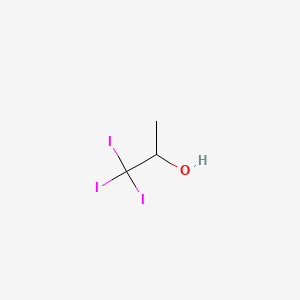

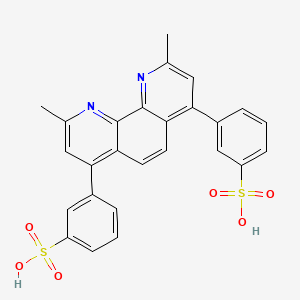

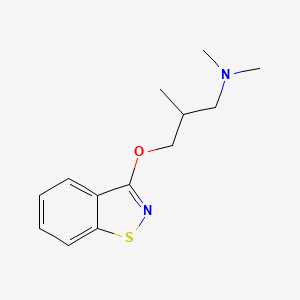
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
